molecular formula C15H9N3O B2947945 1,2,4-Triazatriphenylen-3-ol CAS No. 32723-14-1

1,2,4-Triazatriphenylen-3-ol

Cat. No.: B2947945
CAS No.: 32723-14-1
M. Wt: 247.257
InChI Key: XXORNVYOBUOSMZ-UHFFFAOYSA-N
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Description

1,2,4-Triazatriphenylen-3-ol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazatriphenylen-3-ol typically involves multistep synthetic routes. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a triazole ring, followed by functionalization to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis platforms are commonly employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazatriphenylen-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives .

Scientific Research Applications

1,2,4-Triazatriphenylen-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazatriphenylen-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazatriphenylen-3-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2H-phenanthro[9,10-e][1,2,4]triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXORNVYOBUOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=O)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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